BenchChemオンラインストアへようこそ!

Panaxydol

Cell Proliferation Intestinal Epithelial Cells Comparative Cytotoxicity

Panaxydol (CAS 72800-72-7) is a naturally occurring C17 polyacetylenic epoxide first isolated from the roots of Panax ginseng C.A. Meyer.

Molecular Formula C17H24O2
Molecular Weight 260.4 g/mol
CAS No. 72800-72-7
Cat. No. B150440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanaxydol
CAS72800-72-7
Synonymspanaxydol
Molecular FormulaC17H24O2
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCCCCCCCC1C(O1)CC#CC#CC(C=C)O
InChIInChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3
InChIKeyGVLDSGIQZAFIAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Panaxydol (CAS 72800-72-7) Procurement Guide: Purity, Sourcing, and Core Specifications for Research Use


Panaxydol (CAS 72800-72-7) is a naturally occurring C17 polyacetylenic epoxide first isolated from the roots of Panax ginseng C.A. Meyer [1]. Its molecular formula is C17H24O2, with a molecular weight of 260.37 g/mol and a high hydrophobicity (LogP ~4.688), indicating limited aqueous solubility [2]. Structurally, it is defined as (3R,9R,10S)-9,10-epoxy-1-heptadecene-4,6-diyn-3-ol, containing a characteristic diyne and epoxide functional group [3]. As a specialized biochemical tool, its procurement is primarily driven by its established role as a polyacetylene standard and its unique, quantifiable activity profile in specific disease models [4].

Why Substituting Panaxydol with Generic Ginseng Polyacetylenes Compromises Experimental Reproducibility


The substitution of panaxydol (CAS 72800-72-7) with other ginseng-derived polyacetylenes (e.g., panaxynol, panaxytriol, falcarindiol) is scientifically inadvisable due to divergent, and sometimes opposing, potency and functional profiles. While these compounds share a C17 backbone, the specific presence and stereochemistry of functional groups—such as the epoxide ring in panaxydol versus the alcohol in panaxynol [1]—confer dramatically different pharmacological outcomes. Data from comparative studies unequivocally show that in normal cells, panaxydol is the most potent anti-proliferative agent [2], whereas in cancer cells, its potency is significantly lower than falcarinol [2]. Furthermore, its role as an intermediate inhibitor in iNOS pathways (45.48% inhibition) contrasts sharply with the high potency of panaxynol and falcarindiol (71.92% and 69.95% inhibition, respectively) [3]. This context-dependent variability means that using a non-specific 'ginseng polyacetylene fraction' or an alternative pure analog will not replicate the specific biochemical profile of panaxydol, thereby undermining data integrity and cross-study comparability.

Panaxydol (72800-72-7) Head-to-Head Performance Data: A Quantitative Evidence Guide for Scientific Selection


Cell Type-Specific Anti-Proliferative Potency of Panaxydol vs. Falcarinol and Falcarindiol

In a head-to-head comparison of three major C17 polyacetylenes on intestinal epithelial cells, panaxydol exhibited a cell-type-dependent inhibitory profile distinct from falcarinol and falcarindiol. In normal FHs 74 Int. cells, panaxydol was the most potent inhibitor, while in cancerous Caco-2 cells, it showed intermediate potency [1]. This data highlights its unique differential activity profile compared to its structural analogs.

Cell Proliferation Intestinal Epithelial Cells Comparative Cytotoxicity

Comparative Cytotoxicity in L1210 Leukemia Cells: Panaxydol vs. Panaxynol and Panaxytriol

Among the three primary polyacetylenes isolated from Panax ginseng tested against murine leukemia L1210 cells, panaxydol was identified as the most potent cytotoxic agent [1]. This was mechanistically linked to its strongest inhibitory effect on DNA synthesis and its greater capacity to cause plasma membrane damage at its respective ED50 concentration.

Cytotoxicity Leukemia DNA Synthesis Inhibition

Selective Cytotoxicity Against SK-OV-3 Ovarian Cancer Cells: Panaxydol vs. Panaxyne

In a comparative in vitro study against a panel of human cancer cell lines (A549, SK-OV-3, SK-MEL-2, HCT-15), panaxydol demonstrated significant and selective cytotoxicity against the SK-OV-3 ovarian cancer cell line with an ED50 value of 2.93 μM [1]. This selectivity was compared to another polyacetylene, panaxyne, which was more potent against the same line (ED50 = 1.40 μM) but may have a different selectivity profile across other cell lines in the panel [1].

Ovarian Cancer Selective Cytotoxicity ED50

Intermediate Inhibition of iNOS Activity: Panaxydol vs. Panaxynol and Falcarindiol

In a direct comparison of the anti-inflammatory potential of ginseng polyacetylenes, panaxydol demonstrated an intermediate inhibitory effect on LPS/IFN-γ-stimulated iNOS activity in rat primary astrocytes. Its activity was substantially lower than that of panaxynol and falcarindiol, but higher than that of panaxytriol and panaxynone [1], providing a clear potency gradient for targeted studies.

Inflammation iNOS Inhibition Nitrite Production

Potency in Renal Cell Carcinoma Proliferation: Panaxydol vs. Panaxynol

In a comparative study on human renal cell carcinoma (RCC) cell lines, panaxydol was shown to be more potent than panaxynol in inhibiting cell proliferation [1]. The observed order of potency was a defined 7:3 ginseng extract fraction (7:3 GX) > panaxydol > panaxynol = petroleum ether extract (GX-PE).

Renal Cell Carcinoma Anti-Proliferative Cancer Cell Lines

Differentiation-Inducing Activity in C6 Glioma Cells

Beyond simple cytotoxicity, panaxydol induces differentiation in C6 rat glioma cells, a distinct functional outcome not typically associated with all polyacetylenes [1]. Treatment with panaxydol led to marked G0/G1 cell cycle arrest and increased expression of the glial differentiation marker GFAP, with an IC50 for growth inhibition of 39.5 ± 2.3 μM [2].

Glioma Differentiation Cell Cycle Arrest

High-Impact Research Applications for Panaxydol (72800-72-7) Based on Validated Performance Data


Investigating Cell Type-Specific Anti-Proliferative Mechanisms

Panaxydol is ideally suited for studies comparing the growth regulatory mechanisms of normal versus cancerous cells. As demonstrated in comparative studies, it acts as the most potent inhibitor of normal intestinal epithelial cells (FHs 74 Int.), but shows intermediate activity in a cancer line (Caco-2) [1]. This unique, context-dependent activity profile makes it a precise tool for dissecting cell-type-specific signaling pathways and differential drug responses.

Researching DNA Synthesis Inhibition in Leukemia Models

For research focused on leukemia, particularly involving the L1210 murine model, panaxydol is the preferred compound due to its superior cytotoxic potency and strongest inhibitory effect on DNA synthesis compared to other ginseng polyacetylenes like panaxynol and panaxytriol [2]. Its potent activity makes it an excellent positive control or lead compound for studies on nucleotide metabolism and cancer cell proliferation.

Studying Ovarian Cancer Selective Cytotoxicity

Research programs investigating targeted therapies for ovarian cancer should prioritize panaxydol as a biochemical probe. It has demonstrated significant and selective cytotoxicity against the SK-OV-3 ovarian cancer cell line, with a defined ED50 of 2.93 μM [3]. This data supports its use in studies aiming to understand the molecular determinants of selective cancer cell killing and the development of targeted treatment strategies.

Investigating Glioma Differentiation and Cell Cycle Arrest

Panaxydol serves as a unique and valuable tool for studies on glioma biology, specifically regarding differentiation therapy. Unlike compounds that simply kill cancer cells, panaxydol induces morphological differentiation and G0/G1 cell cycle arrest in C6 rat glioma cells, as evidenced by increased GFAP expression and p27 protein upregulation [4]. This application is critical for research into novel, non-cytotoxic treatment modalities for brain tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Panaxydol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.